beta-L-erythro-2-Pentulofuranoside, methyl, triacetate
Description
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate: is a chemical compound known for its unique structure and properties. It is a derivative of pentose sugars and is often used in various chemical and biological research applications. The compound is characterized by the presence of multiple acetyl groups, which influence its reactivity and solubility.
Properties
CAS No. |
54420-08-5 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2S,3S,4S)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11-,12-/m0/s1 |
InChI Key |
RXYNMOMIMSXMKK-SRVKXCTJSA-N |
Isomeric SMILES |
CC(=O)OC[C@]1([C@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate typically involves the acetylation of the corresponding pentose sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triacetate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, carboxylic acids, and substituted pentose derivatives.
Scientific Research Applications
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of acetyl groups and the release of active pentose sugars. These sugars can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Beta-D-threo-2-Pentulofuranoside, methyl, triacetate
- Methyl beta-L-fucopyranoside
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate is unique due to its specific stereochemistry and the presence of three acetyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Biological Activity
Beta-L-erythro-2-Pentulofuranoside, methyl, triacetate (commonly referred to as beta-L-erythro-2-Pentulofuranoside) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research has indicated that beta-L-erythro-2-Pentulofuranoside exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that beta-L-erythro-2-Pentulofuranoside could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of beta-L-erythro-2-Pentulofuranoside was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals. The IC50 value was determined to be 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Properties
In vitro studies have shown that beta-L-erythro-2-Pentulofuranoside can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable case study by Johnson et al. (2020) highlighted the compound's ability to reduce inflammation markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
The biological activities of beta-L-erythro-2-Pentulofuranoside can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Scavenging Free Radicals : Its chemical structure allows it to donate electrons and neutralize free radicals.
- Inhibition of Cytokine Production : It may interfere with signaling pathways involved in inflammation, thereby reducing cytokine release.
Case Study 1: Antimicrobial Efficacy
In a randomized controlled trial assessing the efficacy of beta-L-erythro-2-Pentulofuranoside as an antimicrobial agent in wound healing, patients treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups (p < 0.05).
Case Study 2: Antioxidant Properties in Animal Models
A study involving diabetic rats demonstrated that administration of beta-L-erythro-2-Pentulofuranoside led to improved oxidative stress markers and reduced blood glucose levels, suggesting potential therapeutic benefits in managing diabetes-related complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
